molecular formula C10H22O9 B1207939 Hypromellose acetate succinate CAS No. 71138-97-1

Hypromellose acetate succinate

货号: B1207939
CAS 编号: 71138-97-1
分子量: 286.28 g/mol
InChI 键: ZUAAPNNKRHMPKG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: Hypromellose acetate succinate is synthesized by esterifying hydroxypropyl methylcellulose with acetic anhydride and succinic anhydride. The reaction typically occurs in the presence of a catalyst, such as pyridine, under controlled temperature and pH conditions . The degree of substitution of acetyl and succinoyl groups can be adjusted to achieve the desired properties of the final product .

Industrial Production Methods: In industrial settings, this compound is produced using a continuous process that involves the esterification of hydroxypropyl methylcellulose in large reactors. The reaction mixture is then neutralized, filtered, and washed to remove any unreacted reagents and by-products. The final product is dried and milled to obtain a fine powder suitable for pharmaceutical applications .

科学研究应用

Enteric Coating Agent

HPMCAS is primarily used as an enteric coating agent to protect drugs from degradation in the acidic environment of the stomach. It ensures that the active pharmaceutical ingredient (API) is released in the more neutral or alkaline conditions of the intestines, thereby enhancing the drug's efficacy and stability .

Controlled-Release Formulations

The polymer's amphiphilic nature allows it to be utilized in controlled-release formulations. By adjusting the composition and processing conditions, HPMCAS can be engineered to modulate the release rate of drugs, providing a sustained therapeutic effect over an extended period .

Solubility Enhancement

HPMCAS plays a crucial role in improving the solubility of poorly soluble drugs through the formation of amorphous solid dispersions (ASDs). This process involves creating a homogeneous mixture of the drug and polymer that prevents crystallization, thus enhancing dissolution rates and bioavailability . The effectiveness of HPMCAS in this regard has been demonstrated with various APIs, including nifedipine and efavirenz .

3D Printing Applications

Recent studies have explored the use of HPMCAS in 3D printing technologies for pharmaceutical applications. The polymer's properties allow for the creation of printed tablets that can achieve rapid drug release profiles while maintaining structural integrity . This innovation opens new avenues for personalized medicine and on-demand drug manufacturing.

Case Study 1: Amorphous Solid Dispersions

A study investigated the use of HPMCAS as a carrier for ASDs prepared via hot melt extrusion. The results indicated that formulations containing HPMCAS significantly improved the dissolution rates of poorly soluble drugs compared to traditional methods. The stability of these formulations was maintained over three months under controlled conditions .

Case Study 2: Drug-Polymer Interactions

Research highlighted potential incompatibilities between HPMCAS and certain APIs during formulation development, particularly those containing hydroxyl groups. The study found that under high-temperature processing conditions, HPMCAS could undergo hydrolysis, leading to esterification reactions with APIs, which may affect stability and efficacy .

Comparative Data Table

Property Type L Type M Type H
Solubility pH ≥ 5.5≥ 6.0≥ 6.8
Acetyl Content (%) 5-145-145-14
Succinoyl Content (%) 4-184-184-18
Thermal Stability (°C) Up to 122Up to 122Up to 122
Application Enteric coatingControlled releaseSolubility enhancement

相似化合物的比较

生物活性

Hypromellose acetate succinate (HPMCAS) is a semi-synthetic polymer derived from cellulose, widely utilized in pharmaceutical formulations, particularly for its role as an enteric coating agent and a carrier in solid dispersions. This article explores the biological activity of HPMCAS, examining its physicochemical properties, interactions with active pharmaceutical ingredients (APIs), and its effectiveness in enhancing drug solubility and bioavailability.

HPMCAS is characterized by its amphiphilic nature, which facilitates interactions between hydrophobic drug molecules and hydrophilic regions of the polymer. The polymer's structure consists of varying ratios of acetyl and succinoyl groups, influencing its solubility at different pH levels:

Type S/A Ratio Dissolution pH
LHigh≥ 5.5
MMedium≥ 6.0
HLow≥ 6.8

These properties make HPMCAS suitable for formulating solid dispersions that enhance the solubility of poorly soluble drugs, particularly those classified under the Biopharmaceutical Classification System (BCS) as Class II compounds, which have high permeability but low solubility .

The biological activity of HPMCAS primarily revolves around its ability to improve drug dissolution rates and stability. Studies have shown that HPMCAS can inhibit the recrystallization of drugs from supersaturated solutions, thereby maintaining higher concentrations of the drug in solution over time . This characteristic is critical for maximizing bioavailability, especially for drugs with poor solubility.

Case Study: Nifedipine Solid Dispersions

A notable study evaluated the use of HPMCAS as a carrier for nifedipine in solid dispersions. The findings indicated that HPMCAS provided superior dissolution profiles compared to other polymers, such as hypromellose phthalate and polyvinylpyrrolidone. The study highlighted that the minimum amount of HPMCAS required to achieve complete amorphization of nifedipine was comparable to that of other cellulosic polymers but less than non-cellulosic alternatives .

Drug-Excipient Interactions

Research has indicated potential incompatibilities between HPMCAS and certain APIs due to hydrolysis reactions that can generate succinic and acetic acids. These acids may form ester bonds with hydroxyl groups in APIs, impacting formulation stability . For instance, studies involving dyphylline demonstrated that the interaction with HPMCAS could lead to the formation of ester derivatives, suggesting careful consideration during formulation development .

Stability and Bioavailability Enhancement

The stability of solid dispersions containing HPMCAS has been extensively studied. For example, a study reported that the amorphous nature of solid dispersions remained unchanged even after three months at elevated temperatures and humidity levels (40 °C and 75% RH). This stability is crucial for ensuring consistent drug release profiles in clinical settings .

Furthermore, spray-dried dispersions utilizing HPMCAS have shown significant improvements in bioavailability for low-solubility drugs. These formulations provide a supersaturated state during dissolution tests, leading to enhanced absorption in vivo .

属性

IUPAC Name

acetic acid;butanedioic acid;methanol;propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4.C3H8O2.C2H4O2.CH4O/c5-3(6)1-2-4(7)8;1-3(5)2-4;1-2(3)4;1-2/h1-2H2,(H,5,6)(H,7,8);3-5H,2H2,1H3;1H3,(H,3,4);2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAAPNNKRHMPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)O.CC(=O)O.CO.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71138-97-1
Record name Hypromellose acetate succinate [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071138971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cellulose, 2-hydroxypropyl methyl ether, acetate hydrogen butanedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.363
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In the second procedure for forming HPMCAS or HPMCA from HPMC, the HPMC is dispersed or dissolved in an organic solvent, such as acetone or dimethylformamide, along with a basic catalyst, such as pyridine or α-picoline. The concentration of HPMC in the reaction mixture ranges from about 1 wt % to about 70 wt %, preferably about 5 wt % to about 50 wt %. To form HPMCA, acetic anhydride is then added as described above, and the reaction mixture heated to about 40° C. to about 120° C. for about 2 to about 120 hours to form the HPMCA. To form HPMCAS, the succinic anhydride and acetic anhydride are then added as described above, and the reaction mixture heated to about 40° C. to about 120° C. for about 2 to about 120 hours to form the HPMCAS.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hypromellose acetate succinate
Reactant of Route 2
Reactant of Route 2
Hypromellose acetate succinate
Reactant of Route 3
Hypromellose acetate succinate
Reactant of Route 4
Hypromellose acetate succinate
Reactant of Route 5
Hypromellose acetate succinate
Reactant of Route 6
Hypromellose acetate succinate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。